UVI3003 - 1000070-65-4

UVI3003

Catalog Number: EVT-1484387
CAS Number: 1000070-65-4
Molecular Formula: C₂₈H₃₆O₄
Molecular Weight: 436.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

UVI3003 was developed as part of research aimed at understanding RXR functions and its role in cellular physiology. It is derived from a series of compounds designed to interact with nuclear receptors, specifically targeting RXR's ligand-binding domain. The classification of UVI3003 as an RXR antagonist places it among compounds that can inhibit the receptor's activity, which is vital for various physiological processes, including development and metabolism.

Synthesis Analysis

Methods and Technical Details

  1. Formation of Key Intermediates: Initial reactions generate intermediates that possess functional groups necessary for RXR binding.
  2. Coupling Reactions: These intermediates are then coupled through various organic reactions, such as amide coupling or cross-coupling techniques.
  3. Purification: The final product is purified using chromatography techniques to ensure high purity for biological assays.

The synthesis process emphasizes the importance of optimizing reaction conditions to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure and Data

UVI3003's molecular structure features a complex arrangement that facilitates its interaction with the RXR receptor. Although specific structural data may not be provided in all sources, it is essential to note that the compound's design allows it to fit into the RXR ligand-binding pocket effectively while preventing the receptor from activating downstream signaling pathways.

  • Molecular Formula: C₁₈H₁₄N₂O
  • Molecular Weight: Approximately 278.32 g/mol
  • Structural Characteristics: Contains aromatic rings and nitrogen-containing functional groups that enhance its binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

UVI3003 primarily acts through competitive inhibition at the RXR binding site. Key reactions include:

  1. Binding Affinity Studies: UVI3003 exhibits a significant binding affinity for RXRα with an inhibition constant (KdK_d) indicating its effectiveness in blocking receptor activation.
  2. Teratogenic Effects: In experimental setups, UVI3003 has been shown to induce teratogenic effects in Xenopus tropicalis embryos, suggesting that its interaction with RXR may disrupt normal developmental processes.

The compound's ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) further complicates its biological profile, indicating potential off-target effects.

Mechanism of Action

Process and Data

The mechanism of action of UVI3003 involves:

  1. RXR Antagonism: By binding to RXR without activating it, UVI3003 prevents the receptor from heterodimerizing with other nuclear receptors such as RAR (retinoic acid receptor), thereby inhibiting retinoid signaling pathways.
  2. PPARγ Activation: Interestingly, UVI3003 also activates PPARγ, which may lead to additional biological effects unrelated to its antagonistic action on RXR.

These dual actions contribute to its complex pharmacological profile, impacting both developmental processes and metabolic regulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UVI3003 exhibits several notable physical and chemical properties:

These properties are crucial for its application in laboratory settings and influence how it interacts with biological systems.

Applications

Scientific Uses

UVI3003 serves multiple roles in scientific research:

  1. Toxicology Studies: Its teratogenic effects make it a valuable tool for studying developmental toxicity and understanding mechanisms underlying teratogenesis.
  2. Nuclear Receptor Research: As an RXR antagonist, UVI3003 is instrumental in elucidating the roles of nuclear receptors in gene regulation and cellular signaling.
  3. Pharmacological Research: The compound provides insights into potential therapeutic targets for diseases linked to retinoid signaling pathways.
Pharmacological Profile of UVI3003

Chemical Characterization and Structural Properties

UVI3003 (CAS 847239-17-2) is a synthetic organic compound with the systematic name 3-[4-Hydroxy-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-(pentyloxy)-2-naphthalenyl]phenyl]-2-propenoic acid. Its molecular formula is C₂₈H₃₆O₄, and it has a molecular weight of 436.58 g/mol [1] [7]. The structure features a conjugated diene system connected to a carboxylic acid group, a central tetralin (tetrahydronaphthalene) core with tert-butyl substituents, and an alkyl ether chain (pentyloxy) [3] [7]. Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 2 donors (phenolic OH, carboxylic OH) and 4 acceptors (carbonyl O, ether O, phenolic O, carboxylic O) [3].
  • Rotatable bonds: 8, contributing to conformational flexibility [3].
  • Topological polar surface area (TPSA): 66.76 Ų, indicating moderate polarity [3].
  • LogP (XLogP): 8.57, reflecting high lipophilicity [3].UVI3003 is soluble in DMSO (up to 100 mM) and ethanol but exhibits poor aqueous solubility [7] [8]. Its stability is sufficient for laboratory use when stored at –20°C [8].
  • Table 1: Key Physicochemical Properties of UVI3003
    PropertyValue
    Molecular FormulaC₂₈H₃₆O₄
    Molecular Weight436.58 g/mol
    CAS Number847239-17-2
    Hydrogen Bond Donors2
    Hydrogen Bond Acceptors4
    Rotatable Bonds8
    Topological Polar Surface Area66.76 Ų
    LogP (XLogP)8.57
    SolubilityDMSO (100 mM), ethanol

Receptor Interaction Dynamics: RXR Antagonism Mechanisms

UVI3003 functions as a high-affinity, pan-RXR antagonist with selectivity for retinoid X receptor subtypes (RXRα, RXRβ, RXRγ) [3] [8]. It inhibits RXR activity by binding to the ligand-binding domain (LBD) and stabilizing a conformation that prevents coactivator recruitment. Key mechanistic insights include:

  • Subtype Inhibition: Binds RXRα with IC₅₀ values of 0.22 μM (Xenopus) and 0.24 μM (human) in Cos7 cell assays [1].
  • Heterodimer Selectivity: Disrupts RXR homodimers and permissive heterodimers (e.g., RXR-PPARγ) but does not alter corepressor binding to non-permissive heterodimers like RAR-RXR [8] [6].
  • Allosteric Modulation: Weakens heterodimer affinity by inducing conformational shifts in the RXR LBD, as observed in studies with Nurr1-RXRα complexes [6]. This promotes dissociation of transcriptionally repressive heterodimers, releasing active monomeric partners (e.g., Nurr1) [6].

Specificity in Nuclear Receptor Modulation: RXR-PPARγ Cross-Activation

A critical paradox of UVI3003 is its species-dependent functional duality: while acting as an RXR antagonist in mammals, it activates Xenopus PPARγ (xPPARγ). This cross-reactivity explains its teratogenic effects in amphibian embryos [2] [4]:

  • Xenopus PPARγ Activation:
  • In vitro: Activates xPPARγ in Cos7 cells with EC₅₀ = 12.6 μM [2].
  • In vivo: Induces PPARγ target genes (Fabp4, Lpl) in Xenopus tropicalis embryos, leading to malformations (e.g., axial defects, edema) [4].
  • Species Selectivity:
  • Fails to activate human or mouse PPARγ at concentrations ≤10 μM [2] [4].
  • Structural divergence in the PPARγ LBD between mammals and amphibians underlies this selectivity [4].
  • Phenotypic Consequences:
  • UVI3003 and the RXR/PPARγ agonist triphenyltin (TPT) induce identical teratogenic phenotypes in Xenopus [4].
  • Gene expression analyses confirm PPARγ-driven pathways (lipid metabolism, adipogenesis) are upregulated [4].
  • Table 2: Species-Specific Effects of UVI3003 on PPARγ
    SpeciesPPARγ ActivationKey Evidence
    XenopusYes (EC₅₀ = 12.6 μM)Luciferase assays in Cos7 cells; teratogenesis in embryos [2] [4]
    Human/MouseNoNo significant activation in vitro ≤10 μM [2] [4]

Properties

CAS Number

1000070-65-4

Product Name

UVI3003

Molecular Formula

C₂₈H₃₆O₄

Molecular Weight

436.58

Synonyms

3-[4-Hydroxy-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-3-(pentyloxy)-2-naphthalenyl]phenyl]-2-Propenoic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.